molecular formula C20H22N2O3 B11112773 (4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

(4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No.: B11112773
M. Wt: 338.4 g/mol
InChI Key: WMRBTTICAUAOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a methanone group attached to a dihydrobenzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Dihydrobenzodioxin Moiety: The dihydrobenzodioxin moiety can be introduced through a condensation reaction between a suitable aldehyde and a dihydroxybenzene derivative.

    Formation of the Methanone Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.

    Substitution: The benzyl group can be substituted with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing signal transduction pathways.

Comparison with Similar Compounds

  • (4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-5-yl)methanone
  • (4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-7-yl)methanone

Uniqueness: (4-Benzylpiperazin-1-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone is unique due to the specific positioning of the methanone group on the dihydrobenzodioxin moiety, which can influence its binding affinity and selectivity for certain receptors. This structural uniqueness can lead to different pharmacological profiles compared to similar compounds.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

InChI

InChI=1S/C20H22N2O3/c23-20(17-6-7-18-19(14-17)25-13-12-24-18)22-10-8-21(9-11-22)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2

InChI Key

WMRBTTICAUAOEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.